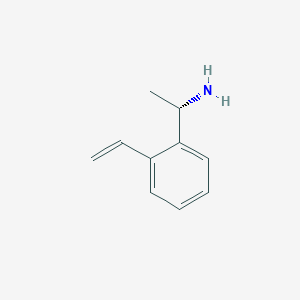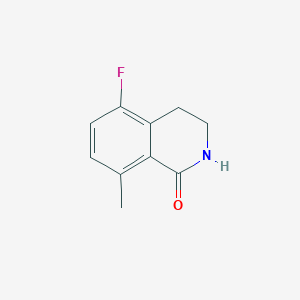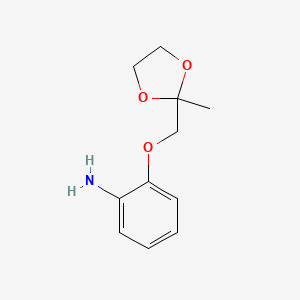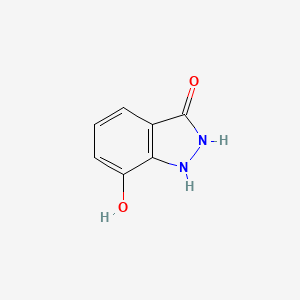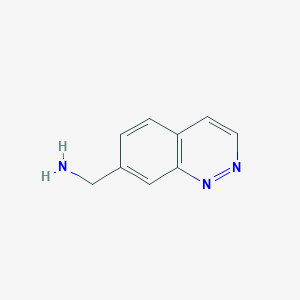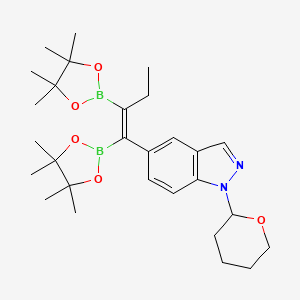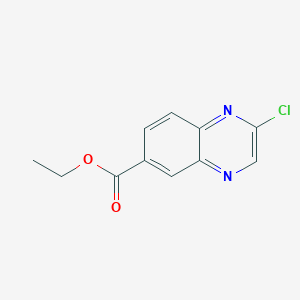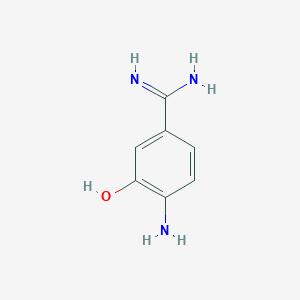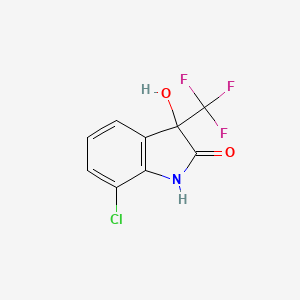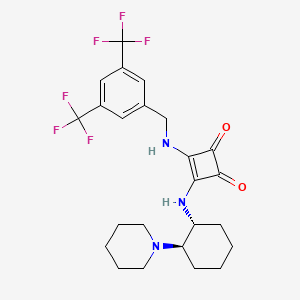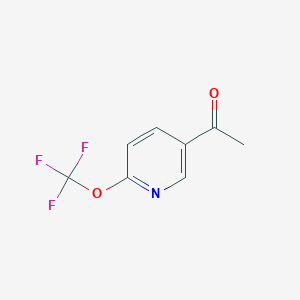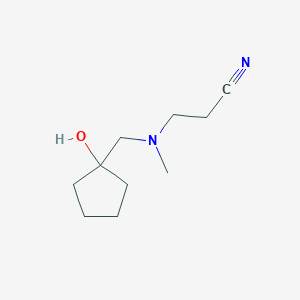![molecular formula C11H12N2O3 B12953491 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is a certified reference material and is often used as a pharmaceutical secondary standard . It belongs to the tryptophan family and is typically found in powder form .
Méthodes De Préparation
The synthesis of 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be achieved through various synthetic routes. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoles via an addition-cyclization sequence . Another method includes the reaction of the compound with cysteine in 25% trifluoroacetic acid to establish a crosslink between tryptophan and cysteine .
Analyse Des Réactions Chimiques
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of L- or DL-tryptophan by one molar equivalent of peroxyacetic acid in water at 0-5°C results in a mixture of diastereoisomers of the compound . Common reagents used in these reactions include peroxyacetic acid and trifluoroacetic acid . Major products formed from these reactions include N-formylkynurenine and other diastereoisomeric products .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a certified reference material in pharmaceutical quality control to provide a convenient and cost-effective alternative to pharmacopeia primary standards . Additionally, it is employed in various analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing .
Mécanisme D'action
it is known to interact with molecular targets and pathways involved in the oxidation and reduction processes of tryptophan derivatives . Further research is needed to elucidate the specific molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other similar compounds such as 1-(3-Indolylmethyl)-1,2,3,4-tetrahydro-b-carboline-3-carboxylic acid, 10-Methoxy-2,3,4,4a,6,6a-hexahydro1benzofuro[3,2-c]indole-5(1H)-carboximidamide hydrochloride, and 7-[(3-Chloro-4-fluoroanilino)carbonyl]amino-1H-indole-2-carboxylic acid . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a pharmaceutical secondary standard and its role in the oxidation and reduction processes of tryptophan derivatives .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
8b-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)8-5-11(16)6-3-1-2-4-7(6)12-10(11)13-8/h1-4,8,10,12-13,16H,5H2,(H,14,15) |
Clé InChI |
JRCODGSPROVDTR-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2C1(C3=CC=CC=C3N2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


